2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol
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Overview
Description
2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol is a compound that features a phenolic core substituted with two tert-butyl groups and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The alkylation can be achieved through a Friedel-Crafts alkylation using isobutylene and a strong acid catalyst such as triflic acid or zeolites . The imidazole moiety can be introduced via a nucleophilic substitution reaction using an appropriate imidazole derivative .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation reactors followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol can undergo various chemical reactions including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Friedel-Crafts alkylation or acylation conditions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced imidazole derivatives.
Substitution: Various alkyl or aryl substituted phenols.
Scientific Research Applications
2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of antioxidants and UV absorbers for various materials
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imidazole moiety can coordinate with metal ions and interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: Lacks the imidazole moiety but shares the phenolic core and tert-butyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar structural features.
Imidazole derivatives: Compounds such as 1H-imidazole and its substituted analogs.
Uniqueness: 2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol is unique due to the combination of the phenolic core with the imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
664996-44-5 |
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Molecular Formula |
C18H26N2O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(imidazol-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H26N2O/c1-17(2,3)14-9-13(11-20-8-7-19-12-20)16(21)15(10-14)18(4,5)6/h7-10,12,21H,11H2,1-6H3 |
InChI Key |
CSWYFKGFSXXOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2C=CN=C2 |
Origin of Product |
United States |
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